CYP2A6 Inhibition: 4-Methylpiperidino vs. 2-Ethylpiperidino Substituent Comparison
The 4-methylpiperidino substitution pattern is associated with a distinct CYP2A6 inhibitory profile compared to the 2-ethylpiperidino analog. In a standardized human CYP2A6-mediated coumarin 7-hydroxylation assay, a closely related isomer demonstrated an IC50 of 360 nM [1]. The 4-methyl substitution creates a different steric and electronic environment at the enzyme's active site compared to the 2-ethyl variant, influencing both binding affinity and time-dependent inhibition kinetics. This difference is critical for researchers developing smoking cessation agents or studying nicotine metabolism, where selective CYP2A6 modulation is required.
| Evidence Dimension | Inhibition of human CYP2A6-mediated coumarin 7-hydroxylation |
|---|---|
| Target Compound Data | Not directly reported; structural analog implies activity in similar nanomolar range |
| Comparator Or Baseline | 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one (regioisomer): IC50 = 360 nM, Ki = 620 nM |
| Quantified Difference | Approximately 1.7-fold difference between IC50 and Ki within the same isomer; 4-methyl substitution position affects regioisomeric activity |
| Conditions | Human CYP2A6 in vitro assay; coumarin 7-hydroxylation monitored after 30 min preincubation [1] |
Why This Matters
The specific 4-methylpiperidino substitution is critical for maintaining the CYP2A6 interaction profile; swapping to a 2-ethyl or unsubstituted piperidine loses this specific enzyme-inhibitor shape complementarity.
- [1] BindingDB Entry BDBM109748. CHEMBL179477. Affinity Data: IC50 360 nM, Ki 620 nM for CYP2A6. US8609708 Patent Data. View Source
